rac-(2R,3'S)-[2,3'-bipyrrolidin]-2'-one hydrochloride
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Overview
Description
rac-(2R,3’S)-[2,3’-bipyrrolidin]-2’-one hydrochloride is a chiral compound that exists as a racemic mixture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3’S)-[2,3’-bipyrrolidin]-2’-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization to form the bipyrrolidinone structure. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of rac-(2R,3’S)-[2,3’-bipyrrolidin]-2’-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3’S)-[2,3’-bipyrrolidin]-2’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrochloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted bipyrrolidinone derivatives.
Scientific Research Applications
rac-(2R,3’S)-[2,3’-bipyrrolidin]-2’-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,3’S)-[2,3’-bipyrrolidin]-2’-one hydrochloride involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3S)-2-methylpyrrolidin-3-yl benzoate hydrochloride
- rac-1-phenylethanol
- rac-1-(3-bromophenyl)-1-ethanol
Uniqueness
rac-(2R,3’S)-[2,3’-bipyrrolidin]-2’-one hydrochloride is unique due to its specific chiral configuration and the presence of the bipyrrolidinone structure. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2648861-32-7 |
---|---|
Molecular Formula |
C8H15ClN2O |
Molecular Weight |
190.7 |
Purity |
95 |
Origin of Product |
United States |
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